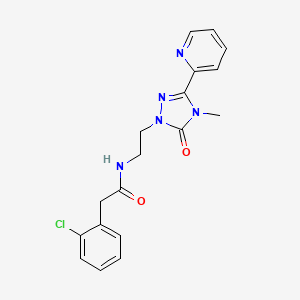

2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-23-17(15-8-4-5-9-20-15)22-24(18(23)26)11-10-21-16(25)12-13-6-2-3-7-14(13)19/h2-9H,10-12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXUPHAXPURMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)CC2=CC=CC=C2Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a member of the triazole family, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H16ClN3O2

- Molecular Weight : 345.78 g/mol

This structure features a chlorophenyl moiety and a triazole ring, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 7.82 μM to 10.45 μM against these cell lines, indicating moderate cytotoxicity .

The mechanism through which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : The compound has been shown to promote programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts cell cycle progression, particularly at the G1/S phase transition.

- Inhibition of Cell Migration : This prevents metastasis by reducing the ability of cancer cells to migrate from their original site .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Preliminary studies suggest that this specific compound may possess significant activity against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be in the range of 32–128 µg/mL, indicating potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence that triazole derivatives can exhibit anti-inflammatory properties. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Study 1: Anticancer Efficacy

In a study published in Nature Scientific Reports, researchers synthesized several triazole derivatives, including our compound of interest. They reported significant growth inhibition in A549 and MCF7 cell lines with an IC50 of 9 μM for the most active derivative . This study underscores the potential for developing this compound as a therapeutic agent against lung and breast cancers.

Study 2: Antimicrobial Assessment

Another research effort focused on evaluating the antimicrobial efficacy of triazole derivatives against clinical isolates of Staphylococcus aureus. The compound demonstrated notable activity with an MIC value of 64 µg/mL, suggesting its potential application in treating bacterial infections .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole compounds can act against various bacterial strains and fungi. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for sterol synthesis in fungi .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against cancer cell lines. The pyridine moiety is often associated with anticancer activity due to its ability to interact with DNA and other cellular components. Preliminary studies have indicated that such compounds can induce apoptosis in cancer cells through various mechanisms .

Anti-inflammatory Effects

In silico studies have suggested that this compound could serve as a potential inhibitor of the enzyme lipoxygenase, which plays a role in inflammatory processes. Such inhibition could be beneficial in treating conditions characterized by chronic inflammation .

Pesticidal Properties

The compound has been explored for its potential use as a pesticide. Its structure allows it to act on specific biochemical pathways in pests, potentially disrupting their growth or reproduction. Research has indicated that similar triazole derivatives can effectively target insect pests while being less toxic to beneficial organisms .

Synthesis and Evaluation

A recent study synthesized several derivatives of the target compound using various reaction conditions. The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standardized assays. Results showed that certain derivatives exhibited enhanced activity compared to the parent compound, indicating that structural modifications could lead to improved efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression and inflammation, providing a rationale for its further development as a therapeutic agent .

Comparación Con Compuestos Similares

Key Observations:

Heterocycle Impact: The 1,2,4-triazolone core in the target compound may offer superior metabolic stability compared to 1,2,3-triazole (6m) due to reduced ring strain and enhanced hydrogen-bonding capacity . Pyrazole-thiazolidinone hybrids (e.g., ) exhibit broader bioactivity but lower solubility due to bulkier substituents.

Substituent Position Effects: The 2-chlorophenyl group in the target compound vs.

Linker Flexibility :

- The ethyl linker in the target compound provides conformational flexibility, whereas rigid naphthyloxymethyl (6m) or isopropylphenyl () groups may limit target accessibility.

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a 1,2,4-triazole ring (with a 5-oxo group), a pyridin-2-yl substituent , a 2-chlorophenyl group , and an acetamide linkage . These features confer polarity, hydrogen-bonding capacity, and π-π stacking potential. The triazole ring’s tautomerism (amine/imine forms) and the pyridine moiety’s electron-withdrawing nature influence reactivity in nucleophilic or electrophilic reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what critical data points should be prioritized?

- 1H/13C NMR : Prioritize signals for NH protons (δ 10–13 ppm for amidic/triazole NH) and aromatic protons (δ 7–8 ppm for pyridine and chlorophenyl groups) to confirm substitution patterns .

- IR Spectroscopy : Look for carbonyl stretches (1650–1750 cm⁻¹ for acetamide and triazole C=O) and NH stretches (3200–3400 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns corresponding to the triazole and pyridine moieties .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

The synthesis typically involves:

- Step 1 : Condensation of a pyridine-containing triazole precursor with 2-chlorophenyl acetic acid derivatives.

- Step 2 : Amide coupling using reagents like EDCl/HOBt under inert conditions. Limitations include low yields due to steric hindrance from the pyridine group and competing tautomerization of the triazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Temperature Control : Maintain 0–5°C during amide coupling to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalysts : Employ Pd-mediated cross-coupling for pyridine functionalization .

- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., pH, stoichiometry) affecting yield .

Q. How do computational methods aid in predicting this compound’s conformation and reactivity?

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model tautomeric equilibria (amine/imine forms) and electron density maps for reactive sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .

- Docking Studies : Map binding affinities to biological targets (e.g., kinases) using AutoDock Vina .

Q. How should researchers resolve contradictions between spectroscopic data and X-ray crystallography results?

- Tautomer Analysis : NMR may show dynamic equilibria (e.g., amine/imine forms), while X-ray provides a static snapshot. Compare crystallographic occupancy data with NMR integration ratios .

- Temperature-Dependent NMR : Perform variable-temperature NMR to detect tautomerization kinetics .

- Complementary Techniques : Validate with IR and LC-MS to rule out impurities .

Q. What strategies are effective for elucidating the biological activity of triazole-containing analogs?

- Structure-Activity Relationship (SAR) : Modify substituents on the triazole and pyridine rings to assess impact on bioactivity (e.g., antimicrobial assays) .

- In Silico Screening : Use pharmacophore models to predict interactions with target enzymes (e.g., CYP450) .

- Metabolic Stability Assays : Evaluate oxidative stability of the triazole ring using liver microsomes .

Methodological Considerations

- Data Contradictions : Cross-validate using multiple techniques (e.g., NMR, X-ray, and computational models) to account for dynamic structural changes .

- Experimental Design : Prioritize DoE over one-factor-at-a-time approaches to capture interactions between variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.